molecular formula C15H18O2 B8716352 3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one

3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one

Cat. No.: B8716352
M. Wt: 230.30 g/mol
InChI Key: AQMUELDMGTVEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one is a useful research compound. Its molecular formula is C15H18O2 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H18O2/c1-15(2)8-7-14(16)13(10-15)11-5-4-6-12(9-11)17-3/h4-6,9-10H,7-8H2,1-3H3

InChI Key

AQMUELDMGTVEFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(=C1)C2=CC(=CC=C2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 2-iodo-4,4-dimethyl-cyclohex-2-enone(Tetrahedron Letters (1994), 35(37), 6787-90) (11 g, 44 mmol) in tetrahydrofuran (200 ml). Add 3-methoxyphenyl boronic acid (10 g, 65.8 mmol), triphenyl arsine (808 mg, 2.64 mmol), silver oxide (15.3 g, 66 mmol) in water (25 ml), bis(benzonitrile)dichloropalladium(II) (506 mg, 1.32 mmol). Stir at room temperature for 1 h. Quench with saturated aqueous ammonium chloride (200 ml), and stir 1 h. Filter reaction mixture through a bed of celite rinsing celite with ether (200 ml). Separate filtrate layers and extract the aqueous layer with additional ether (200 ml), combine organic extracts, and wash with water 2×(200 ml), brine (100 ml), dry, and concentrate. Chromatograph residue on a Biotage eluting with 10% ethyl acetate in hexanes to give (10.1 g, 99%) of the title compound as a yellow oil: 1H NMR (CDCl3) δ 7.26-7.23 (m, 1H), 6.88-6.84 (m, 3H), 6.69 (s, 1H), 3.81 (s, 3H), 2.62 (t, 2H), 1.96 (t, 2H), 1.25 (s, 6H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
15.3 g
Type
catalyst
Reaction Step Four
Name
bis(benzonitrile)dichloropalladium(II)
Quantity
506 mg
Type
catalyst
Reaction Step Five
Quantity
808 mg
Type
catalyst
Reaction Step Six
Yield
99%

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